The Discovery and Development of MK-4074: A Liver-Targeted ACC Inhibitor for Metabolic Disorders
The Discovery and Development of MK-4074: A Liver-Targeted ACC Inhibitor for Metabolic Disorders
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
MK-4074 is a potent, liver-specific, dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes that are critical regulators of fatty acid synthesis and oxidation. Developed as a therapeutic agent for metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD), MK-4074 has demonstrated significant efficacy in reducing hepatic steatosis in both preclinical and clinical settings. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of MK-4074, with a focus on the experimental methodologies and key data that have defined its pharmacological profile. While showing promise in reducing liver fat, the development of MK-4074 also revealed an unexpected increase in plasma triglycerides, a phenomenon that has provided valuable insights into the complex regulation of lipid metabolism.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent metabolic disorder characterized by the accumulation of excess fat in the liver (hepatic steatosis), which can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a key contributor to the pathogenesis of NAFLD. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in DNL, making it an attractive therapeutic target. ACC exists in two isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. The dual inhibition of both ACC1 and ACC2 is hypothesized to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, thereby reducing hepatic lipid accumulation.
MK-4074 was identified through high-throughput screening as a potent and liver-specific inhibitor of both human ACC1 and ACC2.[1] Its liver specificity is attributed to its uptake by organic anion transporting polypeptides (OATPs) that are highly expressed in hepatocytes, and its subsequent excretion into the bile via the MRP2 efflux transporter.[1] This targeted delivery minimizes systemic exposure and potential off-target effects.
Mechanism of Action
MK-4074 exerts its therapeutic effect by competitively inhibiting the activity of both ACC1 and ACC2.[1] This inhibition reduces the conversion of acetyl-CoA to malonyl-CoA. The reduction in cytosolic malonyl-CoA limits the substrate available for fatty acid synthesis, thereby decreasing DNL. The reduction of malonyl-CoA in the vicinity of the mitochondria relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This dual action of reducing lipogenesis and promoting fatty acid oxidation forms the basis of MK-4074's potential to ameliorate hepatic steatosis.
Figure 1: Mechanism of action of MK-4074 on ACC1 and ACC2.
Preclinical Development
In Vitro Efficacy
The inhibitory activity of MK-4074 against ACC1 and ACC2 was determined using purified recombinant enzymes.
-
Enzyme Source: Recombinant human ACC1 and ACC2 proteins were purified from FM3A or Sf9 cells expressing the recombinant enzymes via chelating chromatography, or from liver tissue using Softlink avidin resin chromatography.
-
Assay Buffer: The assay was conducted in a buffer containing 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, and 0.5 mg/mL BSA.
-
Reaction Mixture: Purified ACC protein was incubated with varying concentrations of MK-4074 in the assay buffer. The enzymatic reaction was initiated by adding the substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, and 0.086 mM NaH¹⁴CO₃.
-
Incubation: The reaction mixture was incubated for 40 minutes at 37°C.
-
Measurement: The incorporation of ¹⁴C from NaH¹⁴CO₃ into the acid-stable product, malonyl-CoA, was measured to determine ACC activity.
-
Data Analysis: IC₅₀ values were calculated from the dose-response curves.
Cellular Assays
The effect of MK-4074 on de novo lipogenesis (DNL) and fatty acid oxidation (FAO) was assessed in cultured hepatocytes.
-
Cell Culture: Primary hepatocytes were used for these assays.
-
Pre-incubation: Cells were pre-incubated with MK-4074 for 1 hour.
-
DNL Assay: To measure DNL, cells were incubated for an additional 1-3 hours with 65-260 µM ¹⁴C-labeled acetate.
-
FAO Assay: To measure FAO, cells were incubated for an additional 1-3 hours with 0.018 mM ³H-labeled palmitate.
-
Measurement:
-
For the DNL assay, intracellular ¹⁴C-labeled lipids were extracted and measured.
-
For the FAO assay, the release of ³H-labeled fatty acids into the medium was measured.
-
In Vivo Animal Models
The in vivo efficacy of MK-4074 was evaluated in male KKAy mice, a model of obesity, type 2 diabetes, and fatty liver.[1][2]
-
Animal Model: Male KKAy mice were used. These mice spontaneously develop obesity, hyperglycemia, hyperinsulinemia, and fatty liver, making them a relevant model for studying metabolic disorders.[2][3][4]
-
Housing: Mice were housed individually.
-
Drug Administration: MK-4074 was administered as a single oral dose.
-
DNL Measurement (ex vivo liver slices):
-
Mice (n=10-11/group) were administered a single oral dose of MK-4074 (0.3 to 3 mg/kg).
-
At specified time points post-dose, livers were dissected, and slices were prepared.
-
Liver slices were incubated in DMEM with 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.
-
The lipid fraction was extracted with a chloroform-methanol mixture (2:1) and saponified.
-
Radioactivity in the saponified lipid fraction was measured using a scintillation counter.
-
-
Plasma Ketone Measurement:
-
Mice (n=8/group) were administered a single oral dose of MK-4074 (10 to 100 mg/kg).
-
Plasma total ketones, a surrogate marker for hepatic FAO, were measured at indicated times.
-
-
Statistical Analysis: Williams test or a two-tailed Student's t-test was used for statistical analysis.
Preclinical Data Summary
| Parameter | Value | Reference |
| In Vitro IC₅₀ (ACC1 & ACC2) | ~3 nM | [1] |
| In Vivo DNL Inhibition (KKAy mice) | ID₅₀ = 0.9 mg/kg (1 hr post-dose) | [1] |
| Hepatic DNL Reduction (30 mg/kg) | 83% at 4 hr, 70% at 8 hr, 51% at 12 hr | [1] |
| Plasma Ketone Increase (30 & 100 mg/kg) | 1.5 to 3-fold increase for up to 8 hr | [1] |
Clinical Development
Based on the promising preclinical data, MK-4074 advanced to Phase 1 clinical trials in healthy subjects and patients with hepatic steatosis (NCT01431521).[5][6]
Phase 1 Study in Healthy Subjects
-
Study Population: Healthy young male subjects.
-
DNL Induction: DNL was induced by oral fructose loading.
-
DNL Measurement: The rate of DNL was estimated using a stable isotope labeling method with ¹³C-acetate.
-
Dosing: MK-4074 was administered as a single 140 mg dose or as a divided dose of 70 mg twice daily.
Study in Patients with Hepatic Steatosis
-
Study Population: 30 male and female patients with hepatic steatosis, aged 18-60.
-
Randomization: Patients were randomized to one of three groups:
-
MK-4074: 200 mg twice daily
-
Pioglitazone: 30 mg once daily (active comparator)
-
Placebo
-
-
Treatment Duration: 4 weeks.
-
Primary Endpoint: Change in hepatic fat content, assessed by magnetic resonance imaging (MRI) using the 3-point Dixon method.
-
Secondary Endpoints: Changes in plasma triglycerides and other metabolic parameters.
Clinical Data Summary
| Parameter | MK-4074 | Pioglitazone | Placebo | Reference |
| DNL Inhibition (Healthy Subjects) | ~91-96% | N/A | N/A | [5] |
| Change in Hepatic Fat (Patients) | -36% | -18% | +8.6% | [5][6] |
| Change in Plasma Triglycerides (Patients) | +200% | No significant change | No significant change | [5][6][7][8] |
The Hypertriglyceridemia Phenomenon
A significant and unexpected finding from the clinical trial was a substantial increase in plasma triglycerides in patients treated with MK-4074.[5][6][7][8] Further investigation in mice with liver-specific knockout of both ACC1 and ACC2 (ACC dLKO) revealed a similar phenotype, confirming that this effect was on-target.[5] The proposed mechanism for this hypertriglyceridemia is as follows:
-
Reduced Malonyl-CoA: Inhibition of ACC leads to a depletion of malonyl-CoA in the liver.
-
Impaired PUFA Synthesis: Malonyl-CoA is required for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs).
-
SREBP-1c Activation: The resulting PUFA deficiency leads to the activation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that regulates lipogenesis.
-
Increased VLDL Secretion: Activated SREBP-1c upregulates the expression of genes involved in triglyceride synthesis and very-low-density lipoprotein (VLDL) assembly and secretion, such as glycerol-3-phosphate acyltransferase 1 (GPAT1).[7][9][10]
-
Hypertriglyceridemia: The increased hepatic secretion of VLDL particles leads to elevated levels of triglycerides in the plasma.
Figure 2: Proposed pathway for MK-4074-induced hypertriglyceridemia.
Conclusion
The development of MK-4074 represents a significant endeavor in targeting the ACC enzymes for the treatment of metabolic disorders. As a potent, liver-specific dual inhibitor, MK-4074 demonstrated clear proof-of-concept by effectively reducing hepatic steatosis in humans. However, the on-target effect of inducing hypertriglyceridemia through the SREBP-1c pathway highlights the intricate and interconnected nature of lipid metabolism. The learnings from the MK-4074 program have been invaluable for the field, informing the development of subsequent ACC inhibitors and other therapeutic strategies for NAFLD and related conditions. This technical guide provides a comprehensive summary of the key methodologies and data that have shaped our understanding of MK-4074's pharmacology, serving as a valuable resource for researchers and drug developers in the field of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model-A Polygenic Mutation Model of Obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. | Sigma-Aldrich [merckmillipore.com]
- 9. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
